molecular formula C27H46N2O2 B045597 7,7'-Azocholestane-25-diol CAS No. 114115-27-4

7,7'-Azocholestane-25-diol

Cat. No. B045597
M. Wt: 430.7 g/mol
InChI Key: BZEZIWPLZKOHDZ-GAUYASFCSA-N
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Description

‘7,7’-Azocholestane-25-diol’ is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. The compound is a derivative of cholesterol and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of ‘7,7’-Azocholestane-25-diol’ involves the inhibition of the enzyme 7-dehydrocholesterol reductase. The compound binds to the active site of the enzyme, preventing the conversion of 7-dehydrocholesterol to cholesterol. This inhibition leads to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of ‘7,7’-Azocholestane-25-diol’ have been studied extensively. The compound has been found to affect cholesterol metabolism, as discussed earlier. Additionally, the compound has been found to have anti-inflammatory and anti-tumor effects. These effects have been attributed to the inhibition of the enzyme 7-dehydrocholesterol reductase.

Advantages And Limitations For Lab Experiments

The advantages of using ‘7,7’-Azocholestane-25-diol’ in lab experiments include its ability to inhibit the enzyme 7-dehydrocholesterol reductase, which can lead to the accumulation of 7-dehydrocholesterol. This accumulation can be used to study various diseases such as Smith-Lemli-Opitz syndrome and Niemann-Pick disease. However, the limitations of using ‘7,7’-Azocholestane-25-diol’ in lab experiments include its potential toxicity and the difficulty in synthesizing the compound.

Future Directions

There are several future directions for the use of ‘7,7’-Azocholestane-25-diol’ in scientific research. One such direction is the study of its anti-inflammatory and anti-tumor effects. Additionally, the compound can be used to study the role of 7-dehydrocholesterol in various diseases. Further research can also be conducted to optimize the synthesis method of ‘7,7’-Azocholestane-25-diol’ to improve its yield and reduce its toxicity.
Conclusion
In conclusion, ‘7,7’-Azocholestane-25-diol’ is a synthetic compound that has potential applications in scientific research. The compound has been synthesized using various methods and has been found to inhibit the activity of the enzyme 7-dehydrocholesterol reductase. This inhibition has led to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases. The compound has also been found to have anti-inflammatory and anti-tumor effects. While there are advantages to using ‘7,7’-Azocholestane-25-diol’ in lab experiments, there are also limitations such as its potential toxicity and difficulty in synthesizing the compound. Future research can be conducted to optimize the synthesis method and study the compound’s potential applications further.

Synthesis Methods

The synthesis of ‘7,7’-Azocholestane-25-diol’ has been achieved using various methods. One such method involves the oxidation of 7-dehydrocholesterol using selenium dioxide as the oxidizing agent. Another method involves the reaction of 7-dehydrocholesterol with iodine and silver oxide. Both methods have been successful in synthesizing ‘7,7’-Azocholestane-25-diol’ with high yields.

Scientific Research Applications

‘7,7’-Azocholestane-25-diol’ has been used in various scientific research applications. One such application is in the study of cholesterol metabolism. The compound has been found to inhibit the activity of the enzyme 7-dehydrocholesterol reductase, which is involved in the conversion of 7-dehydrocholesterol to cholesterol. This inhibition has led to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases such as Smith-Lemli-Opitz syndrome and Niemann-Pick disease.

properties

CAS RN

114115-27-4

Product Name

7,7'-Azocholestane-25-diol

Molecular Formula

C27H46N2O2

Molecular Weight

430.7 g/mol

IUPAC Name

(3S,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-3-ol

InChI

InChI=1S/C27H46N2O2/c1-17(7-6-12-24(2,3)31)20-8-9-21-23-22(11-14-26(20,21)5)25(4)13-10-19(30)15-18(25)16-27(23)28-29-27/h17-23,30-31H,6-16H2,1-5H3/t17-,18?,19+,20-,21+,22+,23+,25+,26-/m1/s1

InChI Key

BZEZIWPLZKOHDZ-GAUYASFCSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C4(CC5[C@@]3(CC[C@@H](C5)O)C)N=N4)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C

synonyms

7,7'-azocholestane-25-diol
7,7'-azocholestane-3 beta-25-diol

Origin of Product

United States

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